2,3,4,7,8,9,10,11-Octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one
2,3,4,7,8,9,10,11-Octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one
Brand Name:
Vulcanchem
CAS No.:
56929-67-0
VCID:
VC0421002
InChI:
InChI=1S/C15H18N2OS/c18-15-13-10-6-3-4-7-11(10)19-14(13)16-12-8-2-1-5-9-17(12)15/h1-9H2
SMILES:
C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1
Molecular Formula:
C15H18N2OS
Molecular Weight:
274.4g/mol
2,3,4,7,8,9,10,11-Octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one
CAS No.: 56929-67-0
Main Products
VCID: VC0421002
Molecular Formula: C15H18N2OS
Molecular Weight: 274.4g/mol
CAS No. | 56929-67-0 |
---|---|
Product Name | 2,3,4,7,8,9,10,11-Octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(1H)-one |
Molecular Formula | C15H18N2OS |
Molecular Weight | 274.4g/mol |
IUPAC Name | 18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one |
Standard InChI | InChI=1S/C15H18N2OS/c18-15-13-10-6-3-4-7-11(10)19-14(13)16-12-8-2-1-5-9-17(12)15/h1-9H2 |
Standard InChIKey | NNKREBHGPQQYOG-UHFFFAOYSA-N |
SMILES | C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1 |
Canonical SMILES | C1CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC1 |
PubChem Compound | 623689 |
Last Modified | Nov 11 2021 |
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